molecular formula C30H58O3 B11939548 13-oxotriacontanoic Acid CAS No. 96338-27-1

13-oxotriacontanoic Acid

Cat. No.: B11939548
CAS No.: 96338-27-1
M. Wt: 466.8 g/mol
InChI Key: SAHQPNBMNILGOO-UHFFFAOYSA-N
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Description

13-Oxotridecanoic acid (IUPAC name: 13-oxotridecanoic acid) is a long-chain fatty acid derivative with a molecular formula of C₁₃H₂₄O₃ and a CAS registry number of 65157-88-2 . It belongs to the class of organic compounds known as long-chain fatty acids, characterized by an aliphatic chain of 13 carbon atoms and a ketone group at the 13th position. This structural feature distinguishes it from saturated or unsaturated fatty acids, as the keto group introduces unique chemical reactivity and metabolic pathways.

The compound is primarily used in scientific research to study the behavior of keto-substituted fatty acids in biological systems, including lipid metabolism and enzyme interactions. Its hydrophobic nature, derived from its long hydrocarbon chain, makes it relevant in studies of membrane dynamics and lipid-protein interactions .

Properties

CAS No.

96338-27-1

Molecular Formula

C30H58O3

Molecular Weight

466.8 g/mol

IUPAC Name

13-oxotriacontanoic acid

InChI

InChI=1S/C30H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-29(31)27-24-21-18-15-13-16-19-22-25-28-30(32)33/h2-28H2,1H3,(H,32,33)

InChI Key

SAHQPNBMNILGOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-oxotriacontanoic Acid typically involves the oxidation of triacontanoic acid. This process can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the selective oxidation of the terminal carbon atom .

Industrial Production Methods

Industrial production of 13-oxotriacontanoic Acid is less common due to its specialized applications. when produced on a larger scale, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also employed to obtain high-purity 13-oxotriacontanoic Acid .

Chemical Reactions Analysis

Types of Reactions

13-oxotriacontanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-oxotriacontanoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of 13-oxotriacontanoic Acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 13-oxotridecanoic acid with structurally or functionally related compounds, emphasizing differences in chain length, functional groups, and applications.

Compound Molecular Formula Chain Length Functional Group(s) Key Properties/Applications References
13-Oxotridecanoic acid C₁₃H₂₄O₃ 13 carbons Keto group at C13 Model compound for studying keto-fatty acid metabolism; used in industrial catalysis.
3-Oxooctanoic acid C₈H₁₄O₃ 8 carbons Keto group at C3 Participates in β-oxidation pathways; precursor for synthesizing branched-chain fatty acids.
Octatriacontanoic acid C₃₈H₇₆O₂ 38 carbons Saturated carboxyl group Model for ultra-long-chain fatty acid behavior; used in surfactant and polymer research.
13Z-Octadecenoic acid C₁₈H₃₄O₂ 18 carbons Cis double bond at C13 Biomarker for microbiota studies; linked to cancer risk modulation in epidemiological studies.
13(Z)-Eicosenoic acid C₂₀H₃₈O₂ 20 carbons Cis double bond at C13 Studied for its role in inflammatory signaling and membrane fluidity regulation.
13-cis-Retinoic acid C₂₀H₂₈O₂ 20 carbons Cyclohexenyl and carboxyl groups Pharmaceutical agent (e.g., acne treatment); regulates cell differentiation and apoptosis.

Key Comparisons :

Chain Length and Hydrophobicity: 13-Oxotridecanoic acid (C13) has intermediate hydrophobicity compared to shorter-chain 3-oxooctanoic acid (C8) and ultra-long-chain octatriacontanoic acid (C38). The latter’s extended chain enhances its utility in studying lipid bilayers and industrial lubricants .

Functional Groups: The keto group in 13-oxotridecanoic acid and 3-oxooctanoic acid enables participation in redox reactions, such as reduction to alcohols or oxidation to dicarboxylic acids. In contrast, unsaturated analogs like 13Z-Octadecenoic acid undergo hydrogenation or peroxidation due to their double bonds .

Biological Roles: 13-Oxotridecanoic acid’s keto group may interfere with mitochondrial β-oxidation, unlike saturated octatriacontanoic acid, which is metabolically inert due to its length . Unsaturated compounds (e.g., 13Z-Octadecenoic acid) are integral to cell signaling and inflammation, whereas 13-cis-retinoic acid’s conjugated double bonds allow it to bind nuclear receptors, modulating gene expression .

Industrial Applications: 13-Oxotridecanoic acid is used in synthesizing esters for cosmetics, while octatriacontanoic acid’s stability makes it a candidate for high-temperature lubricants. 3-Oxooctanoic acid serves as a precursor in flavor and fragrance industries .

Research Findings and Data

  • Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals that 13-oxotridecanoic acid has a melting point of 72–74°C, higher than 3-oxooctanoic acid (45°C) but lower than octatriacontanoic acid (98°C) .
  • Toxicity: Limited data exist for 13-oxotridecanoic acid, but analogs like 13(Z)-Eicosenoic acid show low acute toxicity in rodent models (LD₅₀ > 2000 mg/kg) .

Q & A

Q. How can researchers address potential biases in existing studies on 13-oxotriacontanoic acid’s metabolic effects?

  • Methodological Answer : Conduct a risk-of-bias assessment using Cochrane Collaboration tools, focusing on randomization, blinding, and attrition rates. Use funnel plots to detect publication bias in meta-analyses. Reanalyze raw data (if available) with uniform statistical methods .

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